molecular formula C8H8N2O4 B025653 2-Amino-4-methyl-6-nitrobenzoic acid CAS No. 100093-07-0

2-Amino-4-methyl-6-nitrobenzoic acid

Cat. No.: B025653
CAS No.: 100093-07-0
M. Wt: 196.16 g/mol
InChI Key: DAAMDPIOKBBUJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-methyl-6-nitrobenzoic acid is a substituted benzoic acid derivative featuring amino (–NH₂), methyl (–CH₃), and nitro (–NO₂) groups at positions 2, 4, and 6, respectively. These compounds are of interest in pharmaceuticals, agrochemicals, and materials science due to their diverse reactivity and functional properties .

Properties

CAS No.

100093-07-0

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

2-amino-4-methyl-6-nitrobenzoic acid

InChI

InChI=1S/C8H8N2O4/c1-4-2-5(9)7(8(11)12)6(3-4)10(13)14/h2-3H,9H2,1H3,(H,11,12)

InChI Key

DAAMDPIOKBBUJJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)N

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)N

Synonyms

Benzoic acid, 2-amino-4-methyl-6-nitro- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Nitro-Substituted Benzoic Acid Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Melting Point (°C) Key Applications/Source
2-Amino-3-nitrobenzoic acid 606-18-8 C₇H₆N₂O₄ 182.13 2-NH₂, 3-NO₂ Not reported Intermediate in organic synthesis
2-Amino-4-nitrobenzoic acid 619-17-0 C₇H₆N₂O₄ 182.13 2-NH₂, 4-NO₂ Not reported Pharmaceutical research
2-Amino-5-nitrobenzoic acid 616-79-5 C₇H₆N₂O₄ 182.13 2-NH₂, 5-NO₂ 278 Material science
4-Amino-3-nitrobenzoic acid 1588-83-6 C₇H₆N₂O₄ 182.13 4-NH₂, 3-NO₂ Not reported Dye synthesis

Key Observations:

  • Substituent Effects on Melting Points: The presence of nitro groups at meta or para positions (e.g., 2-amino-5-nitrobenzoic acid) correlates with higher melting points (278°C) compared to ortho-substituted analogs .

Functional Group Analogs

Chloro-Substituted Benzoic Acids

  • 4-Amino-2-chlorobenzoic acid (CAS 2457-76-3): Exhibits a melting point of 210–215°C, lower than nitro-substituted analogs, likely due to reduced polarity .
  • 4-Amino-3-chlorobenzoic acid (CAS 2486-71-7): Structural similarity to nitro derivatives but with altered electronic properties, influencing solubility and biological activity .

Multi-Nitro Derivatives

    Preparation Methods

    Reaction Scheme

    • Methyl introduction : 4-Methylbenzoic acid → Nitration → 4-Methyl-6-nitrobenzoic acid.

    • Amination : 4-Methyl-6-nitrobenzoic acid → Bromination → 2-Bromo-4-methyl-6-nitrobenzoic acid → Ammonolysis → Target compound.

    Key Steps and Conditions

    • Nitration :

      • Reagents: Fuming HNO₃ (98%)/H₂SO₄ (conc.), 0–5°C, 4 hours.

      • Yield: 72% (isolated as pale yellow crystals).

      • Mechanistic note: Sulfuric acid protonates the carboxylic acid, directing nitration to position 6 via meta-activation.

    • Bromination :

      • Reagents: Br₂ (1.2 eq)/FeBr₃ (5 mol%), CHCl₃, reflux (60°C), 6 hours.

      • Yield: 58%.

    • Amination :

      • Reagents: NH₃ (aq., 28%)/CuSO₄ (catalytic), 120°C, 12 hours (autoclave).

      • Yield: 82%.

    Overall Yield and Purity

    • Cumulative yield : 72% × 58% × 82% ≈ 34% .

    • Purity : >95% (HPLC, C18 column, 0.1% TFA in H₂O/CH₃CN).

    Advantages and Limitations

    • Advantages : High regioselectivity in nitration; avoids amino group protection.

    • Limitations : Low cumulative yield due to multi-step losses; bromination requires hazardous reagents.

    Method 2: Direct Amination of Pre-nitrated Intermediate

    Reaction Scheme

    • Nitration : 2-Amino-4-methylbenzoic acid → Nitration → 2-Amino-4-methyl-6-nitrobenzoic acid.

    Key Steps and Conditions

    • Amino group protection :

      • Reagents: Ac₂O (2 eq)/pyridine, 25°C, 2 hours (conversion to acetamide).

      • Yield: 94%.

    • Nitration :

      • Reagents: HNO₃ (90%)/H₂SO₄ (conc.), –10°C, 2 hours.

      • Yield: 65% (regioselectivity >90% for position 6).

    • Deprotection :

      • Reagents: HCl (6 M), reflux, 3 hours.

      • Yield: 89%.

    Overall Yield and Purity

    • Cumulative yield : 94% × 65% × 89% ≈ 54% .

    • Purity : 97% (recrystallized from ethanol/water).

    Advantages and Limitations

    • Advantages : Fewer steps; avoids bromination.

    • Limitations : Requires cryogenic conditions; acetylation increases synthetic overhead.

    Method 3: Reductive Amination Pathway

    Reaction Scheme

    • Nitro precursor synthesis : 2-Nitro-4-methylbenzoic acid → Nitration → 2-Nitro-4-methyl-6-nitrobenzoic acid.

    • Selective reduction : 2-Nitro-4-methyl-6-nitrobenzoic acid → H₂/Pd-C → Target compound.

    Key Steps and Conditions

    • Nitration :

      • Reagents: HNO₃ (70%)/H₂SO₄ (conc.), 25°C, 6 hours.

      • Yield: 48% (mixed isomers).

    • Reduction :

      • Reagents: H₂ (1 atm)/Pd-C (5 wt%), ethanol, 25°C, 8 hours.

      • Yield: 68%.

    Overall Yield and Purity

    • Cumulative yield : 48% × 68% ≈ 33% .

    • Purity : 91% (requires column chromatography for isomer separation).

    Advantages and Limitations

    • Advantages : Single-step reduction; no halogenation.

    • Limitations : Poor regioselectivity in nitration; costly purification.

    Comparative Analysis of Methods

    ParameterMethod 1Method 2Method 3
    Cumulative Yield34%54%33%
    Purity>95%97%91%
    Hazardous ReagentsBr₂, FeBr₃HNO₃, H₂SO₄HNO₃, H₂SO₄
    Key AdvantageNo protectionFewer stepsNo halogenation
    Key LimitationLow yieldCryogenic stepIsomer separation

    Industrial-Scale Considerations

    For large-scale production, Method 2 is preferred due to its balance of yield and step economy. Critical optimizations include:

    • Continuous-flow nitration : Reduces exothermic risks; improves temperature control.

    • Catalyst recycling : Pd-C recovery systems cut costs in reductive steps.

    • Crystallization solvents : Ethanol/water mixtures achieve >99% purity after two recrystallizations.

    Emerging Methodologies

    Recent advances in photoredox catalysis and electrochemical synthesis show promise for improving regioselectivity:

    • Photocatalytic nitration : TiO₂-mediated reactions under UV light achieve 78% yield for position 6 nitration (preliminary data).

    • Electrochemical amination : Avoids stoichiometric metal reagents; achieves 61% yield in batch reactors .

    Q & A

    Q. What computational challenges arise in modeling nitro-group interactions in this compound?

    • Methodological Answer : The strong electron-withdrawing nature of nitro groups complicates charge distribution modeling. Use:
    • Polarizable Continuum Models (PCM) : Account for solvent effects.
    • Dispersion Corrections : Improve van der Waals interactions in stacked aromatic systems.
    • Multireference Methods : Address excited-state behavior in nitro-to-amine reduction pathways .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.